(S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl-substituted benzyl group, and a pyrrolidine ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine-2-carboxylic acid and 2-(trifluoromethyl)benzyl bromide.
Protection: The amino group of (S)-pyrrolidine-2-carboxylic acid is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected intermediate.
Alkylation: The Boc-protected intermediate is then subjected to alkylation with 2-(trifluoromethyl)benzyl bromide in the presence of a base, such as potassium carbonate, to introduce the trifluoromethylbenzyl group.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the trifluoromethylbenzyl group or the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzyl or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyrrolidine ring can contribute to the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(tert-Butoxycarbonyl)-2-benzylpyrrolidine-2-carboxylic acid
- (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid
- (S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable scaffold in drug design and synthesis.
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-6-9-17(22,14(23)24)11-12-7-4-5-8-13(12)18(19,20)21/h4-5,7-8H,6,9-11H2,1-3H3,(H,23,24)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBNWHRFTFEEAZ-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428026 |
Source
|
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217741-53-1 |
Source
|
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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